

# SR1001: A Technical Guide to a Dual ROR $\alpha$ /ROR $\gamma$ Inverse Agonist

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SR1001

Cat. No.: B560095

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**SR1001** is a potent and selective synthetic ligand that functions as an inverse agonist for the Retinoic acid receptor-related orphan receptors alpha (ROR $\alpha$ ) and gamma (ROR $\gamma$ ). By binding to these nuclear receptors, **SR1001** modulates their transcriptional activity, leading to the suppression of inflammatory pathways, particularly those mediated by T helper 17 (Th17) cells. This technical guide provides a comprehensive overview of **SR1001**, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows.

## Core Properties of SR1001

**SR1001** is a small molecule that has been instrumental in elucidating the therapeutic potential of targeting ROR $\alpha$  and ROR $\gamma$ . These receptors are key regulators of gene expression involved in a variety of physiological processes, including development, immunity, and metabolism.

- Molecular Targets: Retinoic acid receptor-related orphan receptor alpha (ROR $\alpha$ , NR1F1) and gamma (ROR $\gamma$ , NR1F3).
- Function: Inverse agonist. **SR1001** binds to the ligand-binding domain (LBD) of ROR $\alpha$  and ROR $\gamma$ , reducing their basal transcriptional activity.

## Mechanism of Action

The primary mechanism of action of **SR1001** involves the modulation of co-regulator protein interactions with its target nuclear receptors, ROR $\alpha$  and ROR $\gamma$ .

Upon binding to the LBD of ROR $\alpha$  and ROR $\gamma$ , **SR1001** induces a conformational change in the receptor. This alteration in structure leads to a decreased affinity for co-activator proteins and an increased affinity for co-repressor proteins. The net effect is the repression of transcription of target genes that are positively regulated by ROR $\alpha$  and ROR $\gamma$ . A key downstream effect of this transcriptional repression is the inhibition of the differentiation and function of Th17 cells, which are critically dependent on ROR $\gamma$ t (a splice variant of ROR $\gamma$ ) for their development. This leads to a reduction in the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A).



[Click to download full resolution via product page](#)

**Diagram 1: SR1001 signaling pathway.**

## Quantitative Data

The following table summarizes the key quantitative parameters of **SR1001** activity.

| Parameter             | Target                                | Value   | Reference                               |
|-----------------------|---------------------------------------|---------|-----------------------------------------|
| Binding Affinity (Ki) | ROR $\alpha$                          | 172 nM  | <a href="#">[1]</a> <a href="#">[2]</a> |
| ROR $\gamma$          |                                       | [1][2]  |                                         |
| IC50                  | ROR $\gamma$ -Coactivator Interaction | ~117 nM | <a href="#">[2]</a>                     |

## Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of **SR1001**.

### Luciferase Reporter Gene Assay for ROR Activity

This assay is used to determine the ability of **SR1001** to act as an inverse agonist on ROR $\alpha$  and ROR $\gamma$ .

#### 5.1.1 Materials

- HEK293T cells
- Expression vectors for Gal4 DNA-binding domain fused to the ligand-binding domain of human ROR $\alpha$  or ROR $\gamma$  (Gal4-ROR $\alpha$ -LBD, Gal4-ROR $\gamma$ -LBD)
- A luciferase reporter plasmid containing a Gal4 upstream activation sequence (UAS)
- A control plasmid expressing Renilla luciferase for normalization
- Lipofectamine 2000 (Invitrogen)
- Dual-Glo Luciferase Assay System (Promega)
- **SR1001** dissolved in DMSO

#### 5.1.2 Protocol

- Cell Seeding: Seed HEK293T cells in 96-well plates at a density of  $1.5 \times 10^4$  cells per well in DMEM supplemented with 10% FBS.
- Transfection: After 24 hours, transfect the cells with the Gal4-ROR LBD expression vector, the luciferase reporter plasmid, and the Renilla control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
- Compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of **SR1001** or vehicle (DMSO).
- Luciferase Assay: After 24 hours of treatment, measure firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System and a luminometer.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inverse agonist activity is calculated as the percentage of inhibition of the basal luciferase activity.

## In Vitro T Helper 17 (Th17) Cell Differentiation Assay

This assay assesses the effect of **SR1001** on the differentiation of naïve CD4+ T cells into Th17 cells.

### 5.2.1 Materials

- Naïve CD4+ T cells isolated from the spleens of mice
- RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, penicillin, and streptomycin
- Anti-CD3 and anti-CD28 antibodies for T cell activation
- Recombinant human TGF- $\beta$ 1
- Recombinant mouse IL-6
- Anti-IFN- $\gamma$  and anti-IL-4 neutralizing antibodies
- **SR1001** dissolved in DMSO

- Flow cytometer
- Fluorescently labeled antibodies against CD4 and IL-17A

#### 5.2.2 Protocol

- Cell Isolation: Isolate naïve CD4+ T cells from mouse spleens using magnetic-activated cell sorting (MACS).
- Cell Culture and Differentiation: Culture the naïve CD4+ T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies. Add TGF-β1 (1 ng/mL) and IL-6 (20 ng/mL) to the culture medium to induce Th17 differentiation. Also, include anti-IFN-γ and anti-IL-4 antibodies to block differentiation into other T helper lineages.
- Compound Treatment: Add **SR1001** at various concentrations or vehicle (DMSO) to the cell cultures at the time of activation.
- Restimulation and Intracellular Staining: After 3-4 days of culture, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
- Flow Cytometry: Fix and permeabilize the cells, then stain with fluorescently labeled antibodies against CD4 and IL-17A. Analyze the percentage of CD4+IL-17A+ cells by flow cytometry.

## Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

This *in vivo* model is used to evaluate the therapeutic efficacy of **SR1001** in a mouse model of multiple sclerosis.

#### 5.3.1 Materials

- Female C57BL/6 mice (8-12 weeks old)
- Myelin oligodendrocyte glycoprotein peptide 35-55 (MOG35-55)

- Complete Freund's Adjuvant (CFA) containing *Mycobacterium tuberculosis*
- Pertussis toxin (PTX)
- **SR1001** dissolved in a suitable vehicle (e.g., DMSO and corn oil)

### 5.3.2 Protocol

- Induction of EAE: Emulsify MOG35-55 in CFA. On day 0, immunize mice subcutaneously with the MOG35-55/CFA emulsion. On days 0 and 2, administer pertussis toxin intraperitoneally.
- Compound Administration: Begin treatment with **SR1001** (e.g., 25 mg/kg, intraperitoneally, twice daily) or vehicle control starting from the day of immunization (prophylactic regimen) or upon the onset of clinical signs (therapeutic regimen).
- Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:
  - 0: No clinical signs
  - 1: Limp tail
  - 2: Hind limb weakness
  - 3: Complete hind limb paralysis
  - 4: Hind limb and forelimb paralysis
  - 5: Moribund or dead
- Data Analysis: Compare the mean clinical scores, disease incidence, and day of onset between the **SR1001**-treated and vehicle-treated groups.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the characterization of **SR1001**.



[Click to download full resolution via product page](#)

**Diagram 2:** Workflow for **SR1001** characterization.

## Conclusion

**SR1001** serves as a critical research tool for understanding the roles of ROR $\alpha$  and ROR $\gamma$  in health and disease. Its ability to potently and selectively modulate the activity of these nuclear receptors has paved the way for the development of novel therapeutics for autoimmune and inflammatory disorders. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals working with **SR1001** and other ROR modulators.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. pubcompare.ai [pubcompare.ai]
- To cite this document: BenchChem. [SR1001: A Technical Guide to a Dual ROR $\alpha$ /y Inverse Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560095#what-is-sr1001-and-its-mechanism-of-action]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)